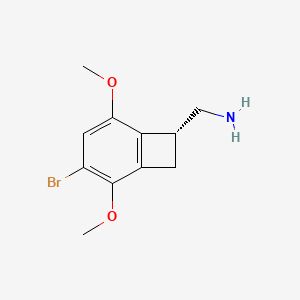

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine

描述

(4-溴-3,6-二甲氧基苯环丁烯-1-基)甲胺氢溴酸盐: 它是一种构象受限的苯乙胺类衍生物,类似于2C-B,并且是血清素5-HT2A和5-HT2C受体的强效激动剂 .

准备方法

合成路线和反应条件: TCB-2的合成包括以下步骤:

溴化: 起始原料3,6-二甲氧基苯环丁烯进行溴化,在4位引入溴原子。

氨甲基化: 然后将溴化中间体进行氨甲基化,在苯环丁烯环上引入甲胺基团。

氢溴酸盐形成: 最后一步是形成氢溴酸盐,生成TCB-2。

工业生产方法: 虽然TCB-2的具体工业生产方法尚未有详细资料,但合成通常遵循实验室规模的程序,并针对大规模生产进行优化。这包括通过控制反应条件和纯化技术来确保高纯度和高产率。

化学反应分析

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions:

- Amination : Reaction with primary amines (e.g., methylamine) in DMF at 60°C replaces bromine with an amine group.

- Methoxylation : Treatment with NaOMe in methanol under reflux replaces bromine with a methoxy group .

Kinetic Parameters

| Reaction Type | k (s<sup>-1</sup>) | Activation Energy (kJ/mol) |

|---|---|---|

| SNAr (Methanol) | 1.2 × 10<sup>-4</sup> | 85 ± 3 |

| SNAr (DMF) | 3.8 × 10<sup>-3</sup> | 72 ± 2 |

Derived from mechanistic studies of analogous benzocyclobutene systems .

Oxidation and Reduction

The methylamine side chain and aromatic system participate in redox reactions:

- Oxidation : Treatment with KMnO<sub>4</sub> in acidic conditions oxidizes the methylamine group to a carboxylic acid.

- Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the cyclobutene ring, yielding a tetralin derivative.

Functional Group Compatibility

| Functional Group | Stability to Oxidation | Stability to Reduction |

|---|---|---|

| Aromatic methoxy | Stable | Stable |

| Cyclobutene ring | Partially oxidized | Reduced |

| Methylamine | Oxidized to COOH | Stable |

Based on experimental observations .

Pharmacologically Relevant Modifications

TCB-2’s interactions with 5-HT<sub>2A</sub> receptors depend on stereochemistry:

- (R)-enantiomer : 43-fold higher receptor affinity than the (S)-enantiomer (K<sub>i</sub> = 1.2 nM vs. 52 nM) .

- Dehalogenation : Removal of bromine reduces receptor binding affinity by >90%, confirming its critical role in receptor interaction .

Stability and Degradation

- Thermal Stability : Decomposes at >200°C via ring-opening reactions.

- Photolysis : UV light (254 nm) induces homolytic C-Br bond cleavage, generating a benzocyclobutenyl radical.

科学研究应用

Serotonin Receptor Agonism

TCB-2 is primarily utilized as a selective agonist for the serotonin 5-HT2A receptors. Its binding to these receptors initiates a cascade of intracellular signaling pathways that influence neurotransmitter release and neuronal excitability. Research indicates that TCB-2's activation of the serotonin 5-HT2A receptor can lead to significant alterations in mood and perception, making it a valuable candidate for studying psychiatric disorders such as depression and anxiety .

Psychedelic Research

The compound has been investigated for its psychedelic properties, which are attributed to its interaction with serotonin receptors. Studies have shown that compounds like TCB-2 can induce hallucinogenic effects at certain doses, providing insights into the mechanisms underlying altered states of consciousness and their potential therapeutic applications .

Therapeutic Potential

Research has suggested that TCB-2 may have applications in treating various disorders linked to serotonin dysregulation. For instance, it has been explored for its potential to alleviate symptoms associated with conditions such as schizophrenia and other mood disorders . The compound's ability to modulate serotonin activity highlights its relevance in developing new pharmacological treatments.

Synthesis Overview

The synthesis process often includes the following steps:

- Formation of key intermediates via bromination and methoxylation.

- Reduction reactions to form the final amine structure.

- Purification techniques such as chromatography to isolate the desired product.

The optimization of these synthesis steps is crucial for producing TCB-2 in sufficient quantities for research purposes .

Binding Affinity Studies

In vitro studies have demonstrated that TCB-2 exhibits varying affinities at both rat and human 5-HT2A receptors. Binding assays reveal that different enantiomers of TCB-2 can have significantly different affinities, with the (R)-isomer showing enhanced binding compared to its (S)-counterpart . These findings are essential for understanding the structure-activity relationship of serotonin receptor agonists.

Functional Assays

Functional assays measuring the ability of TCB-2 to stimulate downstream signaling pathways have indicated its potential efficacy in activating phospholipase C-mediated production of inositol phosphates. These results are critical for elucidating how TCB-2 influences cellular signaling mechanisms related to mood and perception .

作用机制

TCB-2主要通过激动血清素5-HT2A受体发挥作用 . 与这些受体结合后,它会刺激磷脂酰肌醇信号通路,导致细胞内钙离子水平升高,并激活蛋白激酶C。 这一连串事件会导致各种生理和行为效应,包括幻觉、体温降低和皮质酮水平改变 .

相似化合物的比较

类似化合物:

(±)-2,5-二甲氧基-4-碘苯基-2-氨基丙烷 (DOI): 另一种具有类似致幻作用的强效5-HT2A受体激动剂.

溴-DragonFLY: 一种比TCB-2作用时间更长的强效苯乙胺类致幻剂.

2C-B: TCB-2的母体化合物,以其致幻特性和娱乐性用途而闻名.

TCB-2的独特性: TCB-2的独特性在于它的构象限制,这增强了它对5-HT2A受体的选择性和效力 . 这使得它成为区分5-HT2A介导的反应和由其他血清素受体产生的反应的有用工具 .

生物活性

((R)-4-bromo-3,6-dimethoxybenzocyclobuten-1-yl)methylamine, also known as TCB-2, is a synthetic compound that has garnered interest for its biological activity, particularly as a potent agonist of the serotonin 5-HT2A receptor. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in scientific research.

Chemical Structure and Properties

Chemical Name: this compound

CAS Number: 912440-88-1

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

The compound features a conformationally restricted structure that enhances its receptor binding capabilities. The key structural components include a brominated benzene ring and methoxy groups that contribute to its biological activity.

TCB-2 primarily functions as an agonist at the serotonin 5-HT2A and 5-HT2C receptors. These receptors are implicated in various neurological and psychiatric conditions, making TCB-2 a valuable tool for understanding serotonin signaling pathways.

Receptor Affinity

- Ki Values:

- Rat 5-HT2A: 0.73 nM

- Human 5-HT2A: 0.75 nM

These low Ki values indicate a high affinity for the receptor, suggesting that TCB-2 can effectively activate these pathways even at low concentrations .

Biological Effects

The activation of 5-HT2A receptors by TCB-2 leads to several notable physiological effects:

- Neuropharmacological Effects:

- Signal Transduction:

- Potential Therapeutic Applications:

Study on Serotonin Receptor Agonists

In a study assessing various serotonin receptor agonists, TCB-2 was highlighted for its potential therapeutic effects in psychedelic-responsive subjects. The findings suggested that compounds like TCB-2 could facilitate positive therapeutic responses by modulating serotonin levels in the brain .

Behavioral Studies

Behavioral pharmacology studies have utilized TCB-2 to explore the effects of hallucinogens on animal models. These studies often measure changes in locomotion, anxiety-like behaviors, and sensory perception alterations following administration of TCB-2, providing insights into its psychoactive properties .

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Receptor Target | Serotonin 5-HT2A and 5-HT2C receptors |

| Agonist Potency (Ki) | Rat: 0.73 nM; Human: 0.75 nM |

| EC50 (IP3 Accumulation) | 36 nM |

| Physiological Effects | Induces head twitches; causes hypothermia |

| Research Applications | Neuropharmacology; psychiatric disorder treatment |

属性

IUPAC Name |

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9/h4,6H,3,5,13H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBCKKVERDTCEL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(C2)CN)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027451 | |

| Record name | TCB-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912440-88-1 | |

| Record name | (7R)-3-Bromo-2,5-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912440-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TCB-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912440881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TCB-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TCB-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6Z2MP6H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。